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Overall Response Rates in Clinical Trials

Cancer
Type

Trial Phase /
Type

Combination
Regimen

Ricolinostat
Dose

ORR
(Overall
Response
Rate)

Key Details &
Context

Multiple
Myeloma
[1]

Phase I/II Bortezomib +
Dexamethasone

160 mg daily 37% (14/38
patients)

Recommended
Phase II dose;

well-tolerated
profile [1]

Multiple
Myeloma
[2]

Meta-analysis
(5 trials)

Various
(Lenalidomide,

Dexamethasone)

Various 38%
(Pooled,

95% CI:
0.29-0.48)

Analysis of 2193
patients across

multiple HDAC
inhibitors [2]

Multiple
Myeloma
[1]

Phase I/II
(Refractory)

Bortezomib +
Dexamethasone

160 mg daily 14% Subgroup of
bortezomib-

refractory patients
[1]
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Cancer
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Trial Phase /
Type

Combination
Regimen

Ricolinostat
Dose

ORR
(Overall
Response
Rate)

Key Details &
Context

Ovarian
Cancer
[3]

Phase Ib

(Abbreviated)

Paclitaxel 80 mg daily ~33% (2/6

patients)

Duration of

Response: 23.4
and 37.3 weeks;

study terminated
early [3]

Detailed Experimental Protocols

The ORR data is derived from clinical trials following standardized designs for evaluating new cancer

treatments.

Patient Population: Trials involved patients with relapsed or refractory cancers (e.g., multiple

myeloma, ovarian cancer) who had typically received prior therapies [3] [1].
Treatment Regimen: Ricolinostat was administered orally on specific schedules (e.g., daily on

Days 1–5 and 8–12 of a 21-day cycle, or daily on Days 1–21 of a 28-day cycle) in combination with
established backbone therapies [3] [1].

Response Assessment: Tumor response was rigorously evaluated using RECIST 1.1 criteria for
solid tumors or the International Uniform Response Criteria for Multiple Myeloma [3] [1]. ORR is

defined as the proportion of patients who achieved a complete response (CR) or partial response
(PR).

Safety Monitoring: Toxicity was assessed throughout the trials using the National Cancer Institute
Common Terminology Criteria for Adverse Events (CTCAE) [3].

Mechanism of Action and Signaling Pathways

Ricolinostat (ACY-1215) is a first-in-class, selective inhibitor of Histone Deacetylase 6 (HDAC6). Its

mechanism contributes to both anti-tumor efficacy and the mitigation of treatment side effects [3] [4].
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The diagram above illustrates Ricolinostat's dual mechanisms. The key pathways include:
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Microtubule Stabilization & Protein Clearance Disruption: By inhibiting HDAC6, Ricolinostat
increases the acetylation of α-tubulin, a key component of microtubules. This can disrupt the
aggresome pathway, a critical mechanism for clearing misfolded proteins in cancer cells. Combining

this with proteasome inhibitors (like bortezomib) creates a "protein traffic jam," inducing lethal cellular
stress and apoptosis [3] [1].

Epigenetic Modulation & PI3K/Akt/mTOR Pathway Inhibition: Ricolinostat treatment has been
shown to upregulate microRNAs like miR-30d, which directly targets PIK3R2, a regulatory subunit of

PI3K. This leads to downregulation of the PI3K/Akt/mTOR signaling cascade, a critical driver of cell
survival, growth, and proliferation in many cancers [4].

Important Context and Limitations

When interpreting these results, consider the following:

Limited Data Availability: Clinical development of Ricolinostat in ovarian cancer was halted, and
several trials were terminated or abbreviated early, limiting the amount of robust efficacy data [3].

Lack of Superiority in Neuropathy: A Phase 2, randomized controlled trial for diabetic peripheral
neuropathy found that Ricolinostat was not superior to placebo in reducing neuropathic pain,

indicating its benefits may be specific to oncology applications [5].
Variable Efficacy: The efficacy of Ricolinostat appears to be highly context-dependent, showing

more promising results in hematologic malignancies like multiple myeloma compared to solid tumors
in the available data [3] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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